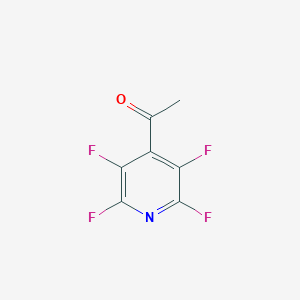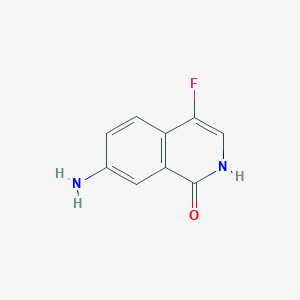
7-Amino-4-fluoro-1(2H)-isoquinolinone
Descripción general
Descripción
The compound 7-Amino-4-fluoro-1(2H)-isoquinolinone is a derivative of the isoquinoline family, which is a structural isomer of quinoline. Isoquinolines and their derivatives are known for their wide range of biological activities, including antiplasmodial, anticancer, and enzyme inhibition properties. The presence of a fluoro group at the 7-position and an amino group at the 4-position on the isoquinoline ring system is expected to influence the compound's reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of 4-aminoquinoline derivatives, which are structurally related to this compound, typically involves the reaction of substituted quinolines with various amines. For instance, 4-chloro-7-substituted-quinolines can be reacted with mono/dialkyl amines to yield a series of 4-aminoquinoline derivatives . Additionally, reactions of N-aminoquinolones with ketones have been explored as a method to synthesize tricyclic quinoline derivatives, which could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a heterocyclic isoquinoline core with a fluoro atom at the 7-position and an amino group at the 4-position. The presence of these substituents is likely to affect the electronic distribution within the molecule, potentially enhancing its ability to interact with biological targets through hydrogen bonding or electrostatic interactions .
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from related compounds. For example, the reactivity of 7-substituted 4-aminoquinolines with different side chains and substituents has been studied in the context of antiplasmodial activity . The fluoro substituent is known to influence the activity of such compounds, often resulting in decreased activity against chloroquine-resistant strains of Plasmodium falciparum . Furthermore, the reactions of N-aminoquinolones with ketones to form tricyclic quinoline derivatives suggest that this compound could undergo similar transformations under appropriate conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The amino group is likely to contribute to the compound's basicity, while the fluoro group could affect its lipophilicity and electronic properties. These attributes would play a significant role in the compound's solubility, stability, and overall reactivity. The specific properties of this compound would need to be determined experimentally, but insights can be drawn from structurally related compounds, such as other aminoquinolines, which have been shown to possess cytotoxic effects on human tumor cell lines and exhibit photoinitiating properties for polymerization .
Aplicaciones Científicas De Investigación
Fluorogenic Labeling Reagent in Chromatographic Analyses
7-Amino-4-fluoro-1(2H)-isoquinolinone derivatives, such as 4,7-phenanthroline-5,6-dione (phanquinone), have been utilized as fluorogenic labeling reagents in chromatographic analyses. Phanquinone, which lacks significant intrinsic fluorescence, reacts with primary amino functions to form fluorescent derivatives that can be separated and detected using high-performance liquid chromatography (HPLC) (Gatti et al., 2002).
Antibacterial Properties
Isoquinolinone derivatives demonstrate potent antibacterial activities. For instance, certain compounds synthesized with the this compound structure exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003), (Senthilkumar et al., 2009).
Modulation of Glutamatergic/GABAergic Systems
Some derivatives, such as 7-Fluoro-1,3-diphenylisoquinoline-1-amine, show promise in modulating glutamatergic and GABAergic systems in animal models. This modulation has implications in reversing stress-induced behavioral changes (Pesarico et al., 2017).
Catalytic Applications in Organic Synthesis
These compounds are also explored in organic synthesis. For instance, nickel-catalyzed reactions involving ortho-fluoro-substituted aromatic amides and alkynes have shown successful C-F/N-H annulation, forming 1(2H)-isoquinolinones under mild conditions (Nohira et al., 2020).
Antimalarial and Antitumor Activity
Further, certain 7-substituted 4-aminoquinolines, structurally related to this compound, have demonstrated antimalarial activity (De et al., 1998), and 4-aminoquinoline derivatives have shown potential as anticancer agents (Zhang et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
7-amino-4-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMWNBWAKIGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731225 | |
| Record name | 7-Amino-4-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1036390-58-5 | |
| Record name | 7-Amino-4-fluoroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



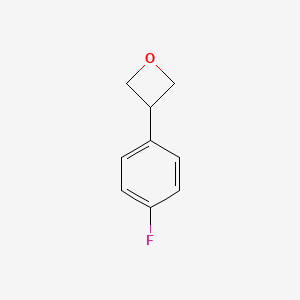


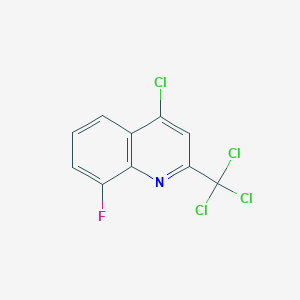
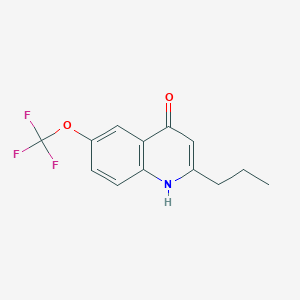

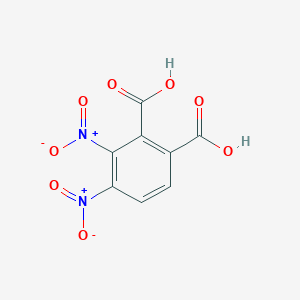
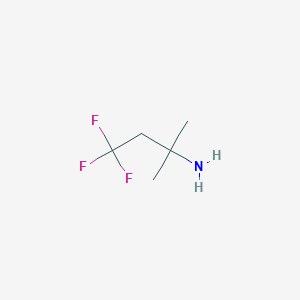
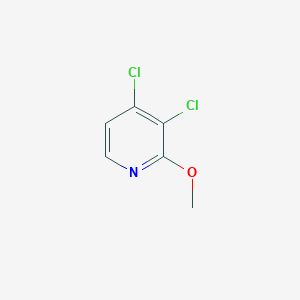
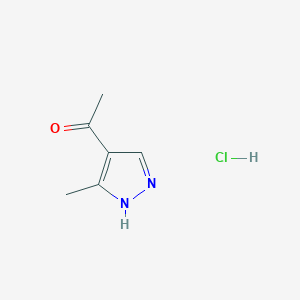

![2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione](/img/structure/B3032019.png)
